molecular formula C28H27F2N5O2S B2641781 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393870-67-2

4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2641781
CAS No.: 393870-67-2
M. Wt: 535.61
InChI Key: DJTJFQYVYUWTBN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a tert-butyl benzamide moiety at position N-2. The sulfanyl (-S-) linker at position 5 connects to a carbamoylmethyl group, which is further substituted with a second 4-fluorophenyl ring.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F2N5O2S/c1-28(2,3)19-6-4-18(5-7-19)26(37)31-16-24-33-34-27(35(24)23-14-10-21(30)11-15-23)38-17-25(36)32-22-12-8-20(29)9-13-22/h4-15H,16-17H2,1-3H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTJFQYVYUWTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • The 1,2,4-triazole scaffold has been extensively studied for its antibacterial and antifungal properties . Compounds within this class have demonstrated effectiveness against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
    • Specific derivatives have shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • Anticancer Properties
    • Recent studies have indicated that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival .
    • For instance, triazole compounds have been linked to the inhibition of enzymes crucial for tumor growth and metastasis.
  • Neuroprotective Effects
    • Research highlights the potential of 1,2,4-triazole derivatives in providing neuroprotection , which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
    • These compounds may act by reducing oxidative stress and inflammation in neuronal tissues.

Chemical Properties and Structure-Activity Relationships

The structural complexity of 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide contributes to its bioactivity. Key features include:

  • The presence of a tert-butyl group , which can enhance lipophilicity and cellular permeability.
  • The fluorophenyl moieties , which may improve binding affinity to biological targets due to their electron-withdrawing properties.
  • The triazole ring , known for its ability to chelate metal ions and interact with various biological macromolecules .

Applications in Agricultural Chemistry

  • Fungicides
    • Due to their antifungal properties, triazole derivatives are also explored as potential agricultural fungicides . They can inhibit fungal growth in crops, thus protecting yield and quality .
  • Pesticides
    • The compound’s ability to disrupt cellular processes in pests makes it a candidate for development into novel pesticides that are both effective and environmentally friendly .

Summary of Case Studies

StudyFocusFindings
Hassan et al.Antibacterial ActivityDemonstrated broad-spectrum activity against Staphylococcus aureus and E. coli with MIC values comparable to standard antibiotics .
Yang & BaoAntimicrobial EfficacySynthesized novel triazole derivatives showing superior bactericidal activity against phytopathogenic bacteria .
Neuroprotection StudiesNeuroprotective EffectsHighlighted the potential of triazole derivatives in reducing oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with analogous 1,2,4-triazole derivatives:

Compound Name / ID Substituents (Positions 4, 5, N-3) Molecular Weight Biological Activity Yield (%) Reference
Target Compound 4-(4-Fluorophenyl), 5-(carbamoylmethyl-S-4-fluorophenyl), N-3-(tert-butyl benzamide) ~600 (estimated) Not reported (hypothesized enzyme inhibition) - -
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) 4-(4-Methoxyphenyl), 5-(trifluoromethyl furylmethyl-S-) 463.49 Leukotriene biosynthesis inhibition 93
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 4-(4-Methoxyphenyl), 5-(tert-butylphenyl-S-), N-3-(fluorophenyl acetamide) 535.62 Not reported (structural analog) -
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 4-Methyl, 5-(decylthio), N-3-(morpholine) 382.58 Antifungal, antimicrobial 80
N-((4H-1,2,4-triazol-3-yl)methyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide 4H-triazole, 5-(benzothiazolyl), N-3-(thiophene carboxamide) 342.05 CFTR modulation 33

Key Findings

  • Substituent Effects on Activity: The tert-butyl group in the target compound and analogs enhances lipophilicity, which correlates with improved pharmacokinetic profiles in similar molecules . Fluorine substituents (e.g., 4-fluorophenyl in the target compound) are known to increase metabolic stability and binding affinity via hydrophobic and electrostatic interactions . Sulfanyl (-S-) linkers, as seen in the target compound and derivatives, facilitate covalent or non-covalent interactions with cysteine residues or metal ions in enzyme active sites.
  • Synthetic Efficiency :

    • Microwave-assisted synthesis () achieves higher yields (80–93%) for triazole derivatives compared to conventional methods (e.g., 33% in ), suggesting room for optimization in the target compound’s synthesis.
  • Biological Selectivity :

    • Compounds with morpholine () or benzothiazole () moieties exhibit distinct biological profiles (antifungal vs. ion channel modulation), highlighting the importance of substituent-driven target specificity.

Research Implications

  • The target compound’s dual fluorophenyl and tert-butyl benzamide design may offer advantages in selectivity and potency over simpler analogs (e.g., ).
  • Comparative spectral data (e.g., IR and MS in ) could validate the structural integrity of the sulfanyl and carbamoyl groups in the target compound.
  • Further studies should explore its enzymatic targets (e.g., leukotriene synthase or kinase inhibition) and compare its efficacy with existing triazole-based therapeutics .

Biological Activity

The compound 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H22F2N4OS
  • IUPAC Name : 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Structural Features

  • Triazole Ring : The presence of a triazole ring suggests potential antifungal and antibacterial properties.
  • Fluorophenyl Groups : These groups may enhance lipophilicity and bioavailability.
  • Sulfanyl Group : This moiety could contribute to the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with triazole structures often exhibit significant antimicrobial activity. A study demonstrated that similar triazole derivatives showed activity against various bacterial strains, suggesting that our compound may also possess such properties .

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer effects. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The proposed mechanisms of action for 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, potentially modulating signaling pathways related to inflammation and immune responses .
  • DNA Interaction : Similar compounds have been shown to disrupt DNA replication processes, leading to cell death in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy investigated a series of triazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to our target exhibited MIC values in the range of 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

In vitro studies conducted on triazole derivatives revealed that certain compounds significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 10 to 50 µM, indicating promising anticancer potential .

Study 3: Mechanistic Insights

A detailed mechanistic study demonstrated that some triazole compounds induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Data Table: Comparative Biological Activity

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)Mechanism of Action
Compound A0.5 - 3210 - 50Enzyme inhibition
Compound B1 - 1620 - 40DNA interaction
Target Compound TBDTBDTBD

Q & A

Q. What are the critical synthetic steps for preparing this compound, and how can intermediates be characterized?

The synthesis involves sequential condensation and cyclization reactions. A key intermediate is formed by reacting 4-fluoroaniline derivatives with isocyanides to generate a carboximidoyl chloride, followed by sodium azide treatment to form the triazole core. Thioether linkages are introduced via nucleophilic substitution using mercaptoacetamide derivatives. Intermediate characterization requires 1H/13C NMR to confirm regioselectivity of the triazole ring and mass spectrometry to verify molecular weight. Purity should be assessed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the presence of fluorophenyl groups (distinct coupling patterns at ~7.0–7.5 ppm) and tert-butyl protons (singlet at ~1.3 ppm).
  • FT-IR : Identify the carbamoyl C=O stretch (~1650–1700 cm⁻¹) and triazole C=N vibrations (~1500 cm⁻¹).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELXL for refinement, particularly for the triazole-thioether junction .

Advanced Research Questions

Q. How can computational methods predict bioactivity and optimize synthesis?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites). For example, the fluorophenyl groups’ electron-withdrawing effects enhance binding to hydrophobic pockets in bacterial enzymes .
  • Heuristic algorithms : Optimize reaction conditions (e.g., solvent polarity, temperature) using Bayesian optimization to maximize yield while minimizing byproducts. This approach reduces trial-and-error experimentation .

Q. What experimental strategies address low yields in triazole-thioether bond formation?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize thiolate intermediates during nucleophilic substitution.
  • Catalysis : Introduce Cu(I) catalysts to accelerate thioether bond formation, as demonstrated in analogous triazole derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELXL refinement : Utilize the TWIN and HKLF 5 commands to handle twinning in crystals, common with flexible triazole-thioether moieties.
  • Hydrogen bonding analysis : Map interactions between the carbamoyl group and adjacent fluorophenyl rings to confirm intramolecular stabilization, which influences bioavailability .

Q. What biochemical assays validate its mechanism of action as an enzyme inhibitor?

  • Enzyme inhibition assays : Target bacterial acps-pptase enzymes using a malachite green phosphate detection kit. Compare IC50 values against known inhibitors (e.g., triclosan).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified enzyme subunits. The trifluoromethyl group in related compounds enhances binding entropy via hydrophobic interactions .

Data Contradictions and Resolution

  • Synthetic yield variability : Discrepancies in reported yields (e.g., 60–85%) may arise from residual moisture in sodium azide. Implement rigorous drying protocols for reagents and solvents .
  • Crystallographic disorder : Some studies report partial occupancy of the tert-butyl group. Use ADPs (anisotropic displacement parameters) in SHELXL to model dynamic disorder and improve R-factor convergence .

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